2-fluoro-N-piperidin-4-ylbenzamide
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Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including N-alkylation, hydrogenation, and cycloaddition reactions. For instance, the synthesis of a compound with a fluorinated phenyl group and a piperidinyl moiety was achieved by hydrogenation of a precursor obtained through N-alkylation of a pyridine derivative . Another study reported the synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives,
Scientific Research Applications
1. Corrosion Inhibition
Piperidine derivatives, including those structurally related to 2-fluoro-N-piperidin-4-ylbenzamide, have been investigated for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations were used to study these properties, revealing their potential in protecting metal surfaces from corrosion (Kaya et al., 2016).
2. Cancer Treatment
Compounds structurally similar to 2-fluoro-N-piperidin-4-ylbenzamide have been explored for their role in inhibiting Aurora A, a kinase associated with cancer development. These findings suggest potential applications in cancer therapy (ロバート ヘンリー,ジェームズ, 2006).
3. Radiochemistry in PET Imaging
In positron emission tomography (PET) imaging, certain fluorine-containing piperidine derivatives, akin to 2-fluoro-N-piperidin-4-ylbenzamide, have been used as radiolabeled antagonists. These compounds aid in studying serotonergic neurotransmission, highlighting their utility in neuroscience research (Plenevaux et al., 2000).
4. Antimycobacterial Properties
Similar piperidine structures have shown promise in antimycobacterial activity. Specifically, certain spiro-piperidin-4-ones were found to be highly potent against Mycobacterium tuberculosis, suggesting a potential application in treating tuberculosis (Kumar et al., 2008).
properties
IUPAC Name |
2-fluoro-N-piperidin-4-ylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O/c13-11-4-2-1-3-10(11)12(16)15-9-5-7-14-8-6-9/h1-4,9,14H,5-8H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLDWZAQCWUMQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)C2=CC=CC=C2F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801299000 |
Source
|
Record name | 2-Fluoro-N-4-piperidinylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801299000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-piperidin-4-ylbenzamide | |
CAS RN |
886494-09-3 |
Source
|
Record name | 2-Fluoro-N-4-piperidinylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886494-09-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-N-4-piperidinylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801299000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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